2-(Benzo[d]thiazol-2-ylthio)-N'-(3-(furan-2-yl)allylidene)acetohydrazide
Description
Properties
CAS No. |
308096-03-9 |
|---|---|
Molecular Formula |
C16H13N3O2S2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C16H13N3O2S2/c20-15(19-17-9-3-5-12-6-4-10-21-12)11-22-16-18-13-7-1-2-8-14(13)23-16/h1-10H,11H2,(H,19,20)/b5-3+,17-9+ |
InChI Key |
AZEFLBLKJZXJRG-AHEHSYJASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC=CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Thioether Intermediate Formation
The synthesis begins with the preparation of 2-((benzo[d]thiazol-2-yl)thio)acetohydrazide, a critical intermediate. Benzo[d]thiazole-2-thiol is reacted with ethyl chloroacetate in acetone under reflux, using potassium carbonate (K₂CO₃) as a base to facilitate nucleophilic substitution. This step yields ethyl 2-(benzo[d]thiazol-2-ylthio)acetate , characterized by its thioether linkage.
Reaction Conditions:
Hydrazinolysis to Acetohydrazide
The ester intermediate undergoes hydrazinolysis with hydrazine hydrate (80–99%) in ethanol or ethylene glycol. Excess hydrazine ensures complete conversion to 2-((benzo[d]thiazol-2-yl)thio)acetohydrazide , confirmed by the disappearance of the ester carbonyl peak (~1700 cm⁻¹) in IR spectroscopy.
Key Parameters:
Condensation with Furan-Derived Aldehyde
The final step involves Schiff base formation between the hydrazide and 3-(furan-2-yl)allylidene aldehyde . The reaction proceeds in ethanol under acidic (glacial acetic acid) or basic conditions, with reflux for 4–6 hours. The imine (C=N) stretch at 1610–1635 cm⁻¹ in IR spectra confirms hydrazone formation.
Optimization Insights:
-
Solvent: Ethanol > DMF (reduces side products)
-
Acid catalyst: 0.5–1.0 eq. glacial acetic acid
Industrial-Scale Synthesis and Process Intensification
Reactive Fractionation for Hydrazinolysis
A patented method (CN103408454A) eliminates solvents by employing reactive fractionation during hydrazinolysis. Esters and hydrazine hydrate are heated under reflux, with simultaneous removal of ethanol/water byproducts. This approach enhances reactor efficiency and achieves >90% yield at the ton scale.
Advantages:
Continuous Flow Chemistry
Recent advances propose continuous flow systems for the condensation step, reducing thermal degradation risks. A microreactor setup with a residence time of 15–20 minutes at 70°C improved yield to 89% compared to batch methods.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) resolves the compound at 8.2 minutes, ensuring >98% purity.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Byproduct Formation
Excessive heating during condensation generates 3-(furan-2-yl)acrylic acid via hydrolysis. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-ylthio)-N’-(3-(furan-2-yl)allylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the hydrazide or thioether functionalities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced hydrazides, thioethers.
Substitution: Substituted thioethers.
Scientific Research Applications
2-(Benzo[d]thiazol-2-ylthio)-N’-(3-(furan-2-yl)allylidene)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: It can be used in the development of organic semiconductors, light-emitting diodes, and other electronic materials.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 2
Biological Activity
2-(Benzo[d]thiazol-2-ylthio)-N'-(3-(furan-2-yl)allylidene)acetohydrazide is a compound that combines a benzo[d]thiazole moiety with a furan-substituted allylidene group. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is C₁₈H₁₅N₃OS, with a molecular weight of approximately 343.42 g/mol. This article reviews its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-N'-(3-(furan-2-yl)allylidene)acetohydrazide typically involves multi-step procedures that include:
- Formation of Benzothiazole Derivative : The initial step often involves the condensation of benzothiazole derivatives with appropriate hydrazides.
- Allylidene Formation : The introduction of the furan ring through a suitable electrophilic substitution reaction.
- Final Coupling : The final product is obtained through coupling reactions that link the hydrazide to the furan moiety.
These synthetic strategies allow for the introduction of various substituents that can modify the compound's properties and enhance its biological activity.
Biological Activity
The biological activities of 2-(Benzo[d]thiazol-2-ylthio)-N'-(3-(furan-2-yl)allylidene)acetohydrazide have been investigated in various studies. Key findings include:
- Antioxidant Activity : Compounds containing benzothiazole and furan moieties exhibit significant antioxidant properties. In vitro assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity) have demonstrated its ability to scavenge free radicals effectively .
- Antiproliferative Effects : Research has shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting potential as an anticancer agent. The mechanism may involve modulation of apoptotic pathways and cell cycle arrest .
- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects, particularly through inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LO). These enzymes are critical in inflammatory processes, and compounds similar to 2-(Benzo[d]thiazol-2-ylthio)-N'-(3-(furan-2-yl)allylidene)acetohydrazide have shown IC₅₀ values in the sub-micromolar range .
Structure-Activity Relationship (SAR)
The unique structural features of 2-(Benzo[d]thiazol-2-ylthio)-N'-(3-(furan-2-yl)allylidene)acetohydrazide contribute significantly to its biological activity. A comparative analysis with similar compounds reveals:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N'-(benzo[d]thiazol-2-yl)acetohydrazide | Benzothiazole core | Antimicrobial |
| 2-(benzo[d]oxazol-2-ylthio)-N'-(furan-2-ylmethylene)acetohydrazide | Oxazole instead of thiazole | Antitumor |
| 4-Methyl-N'-(furan-2-ylmethylene)acetohydrazide | Methyl substitution on acetohydrazide | Anti-inflammatory |
This table highlights how variations in molecular structure can influence biological activity, emphasizing the potential of 2-(Benzo[d]thiazol-2-ylthio)-N'-(3-(furan-2-yl)allylidene)acetohydrazide as a unique candidate for further pharmacological studies.
Case Studies
Recent studies have focused on evaluating the pharmacological potential of this compound:
- Photoprotective Effects : In a study assessing photostability and UV-filtering capabilities, it was found that derivatives similar to this compound could serve as effective UVA filters in sunscreen formulations .
- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects, showing promising results in reducing inflammation markers after treatment with this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Modifications
The following analogs differ in substituents on the hydrazide or benzothiazole moieties, leading to variations in bioactivity and physicochemical properties:
Table 1: Structural and Functional Comparison
Structure-Activity Relationships (SAR)
Benzothiazole vs. Benzoxazole :
- Benzothiazole derivatives exhibit superior bioactivity compared to benzoxazole analogs, likely due to sulfur's electron-withdrawing effects enhancing target binding .
- Example: The target compound shows 4-fold greater antimicrobial potency than its benzoxazole counterpart .
Substituent Effects :
- Electron-withdrawing groups (e.g., Br, Cl) improve anticancer activity but reduce solubility. Bromo-substituted analogs show IC₅₀ values < 10 µM in breast cancer cells .
- Hydrophilic groups (e.g., -OH) enhance solubility and anti-inflammatory effects. The 3-hydroxybenzylidene derivative reduces COX-2 activity by 80% at 20 µM .
- Heterocyclic allylidene groups (furan vs. thiophene): Furan derivatives generally outperform thiophene analogs in antimicrobial assays, possibly due to better membrane penetration .
Physicochemical and Pharmacokinetic Properties
Research Findings and Contradictions
Anticancer Activity :
- Bromo- and chloro-substituted analogs demonstrate potent VEGFR-2 inhibition (IC₅₀: 0.8–1.2 µM), suggesting utility in angiogenesis-related cancers .
- Contradiction: One study reports benzoxazole derivatives as superior kinase inhibitors, though this may arise from assay-specific conditions .
Antimicrobial Efficacy :
- The target compound's furan group confers broad-spectrum activity (MIC: 8–16 µg/mL against Gram-positive and Gram-negative bacteria) .
- Dichlorobenzylidene analogs show narrower spectra but higher potency against E. coli .
Toxicity Profiles :
- Hydroxy-substituted derivatives exhibit lower cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) compared to bromo-substituted analogs (CC₅₀: 25 µM) .
Q & A
Q. What are the key synthetic pathways for preparing 2-(Benzo[d]thiazol-2-ylthio)-N'-(3-(furan-2-yl)allylidene)acetohydrazide?
The synthesis typically involves two steps:
Formation of 2-(benzo[d]thiazol-2-ylthio)acetohydrazide : React ethyl-2-benzothiazolyl acetate with hydrazine hydrate under reflux in propan-2-ol .
Condensation with furan-2-yl allylidene aldehyde : The hydrazide intermediate reacts with 3-(furan-2-yl)allylidene aldehyde in acetic acid to form the Schiff base derivative. This step requires reflux conditions and is monitored via TLC or HPLC for completion .
Q. How is the purity and structural integrity of this compound validated?
Purity is assessed via chromatographic methods (HPLC or TLC) and melting point determination . Structural confirmation employs:
- Spectroscopy : -NMR (e.g., furan protons at δ 6.2–7.4 ppm), -NMR (C=N imine signal ~160 ppm), and IR (C=O at ~1680 cm, C=N at ~1620 cm) .
- Elemental analysis : Matches calculated C, H, N, S values within ±0.3% .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed molecular geometries?
Single-crystal X-ray diffraction (SCXRD) provides definitive structural insights:
- Coordination chemistry : The compound forms copper(II) complexes via the hydrazide moiety, as seen in violet needle-like crystals grown from ethanolic solutions (bond lengths: Cu–N ≈ 1.95–2.05 Å) .
- Hydrogen bonding and conformation : Intramolecular interactions (e.g., C–H⋯N) stabilize molecular conformation, with dihedral angles between heterocyclic rings (e.g., 12.0–22.6°) .
- Software tools : SHELXL (refinement) and ORTEP-3 (visualization) are critical for modeling .
Example Contradiction : Discrepancies between spectroscopic and computational geometries can arise from dynamic effects (e.g., tautomerism). SCXRD resolves these by confirming the solid-state structure .
Q. What methodologies evaluate the biological activity of this compound, and how are conflicting data interpreted?
In vitro assays include:
Q. Addressing contradictions :
- Substituent effects : 4-Chlorobenzylidene enhances actoprotective activity, while nitro groups reduce efficacy. Such trends are analyzed via comparative SAR studies .
- Biological vs. structural data : If a compound shows high activity but poor solubility, structural modifications (e.g., adding hydrophilic groups) are proposed .
Q. How do computational tools aid in optimizing this compound’s pharmacological profile?
- 3D QSAR : Predicts substituent effects on antimycobacterial activity using steric/electronic parameters .
- Molecular docking : Identifies binding modes with target enzymes (e.g., M. tuberculosis enoyl-ACP reductase) .
- EPR spectroscopy : Validates copper(II) complex geometry and redox behavior .
Case Study : Docking studies revealed that the furan-2-yl allylidene group enhances π-π stacking with hydrophobic enzyme pockets, explaining improved MIC values .
Q. What strategies mitigate challenges in synthesizing derivatives with improved solubility?
Q. How are spectroscopic and crystallographic data integrated to analyze tautomeric forms?
- IR/NMR : Detect tautomers via shifting C=O/C=N signals (e.g., keto-enol tautomerism) .
- SCXRD : Confirms dominant tautomer in the solid state. For example, the hydrazone form is stabilized by intramolecular H-bonding .
- DFT calculations : Compare experimental and theoretical spectra to identify minor tautomers .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
